![molecular formula C18H21ClN4O B2357180 2-(2-Chlorphenyl)-N-[2-(Dimethylamino)-5,6,7,8-tetrahydrochinazolin-6-yl]acetamid CAS No. 2097919-10-1](/img/structure/B2357180.png)
2-(2-Chlorphenyl)-N-[2-(Dimethylamino)-5,6,7,8-tetrahydrochinazolin-6-yl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide is a useful research compound. Its molecular formula is C18H21ClN4O and its molecular weight is 344.84. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Research has indicated that derivatives of 2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide exhibit significant antimalarial properties. Studies have demonstrated that certain acetamides derived from this compound can inhibit the growth of Plasmodium falciparum and Plasmodium berghei. These compounds have shown efficacy in both murine and primate models, suggesting their potential for treating malaria in humans with a favorable therapeutic index due to lower toxicity levels observed in animal studies (Guan et al., 2005) .
Neurological Applications
The compound has also been investigated for its potential role in treating neurological disorders. Its structural similarity to known acetylcholinesterase inhibitors suggests it may interact with cholinergic pathways, which are crucial in conditions like Alzheimer's disease. Preliminary studies indicate that modifications of this compound could lead to enhanced inhibitory activity against acetylcholinesterase, thus potentially improving cognitive function in affected individuals .
Research Findings
A comprehensive review of the literature reveals several promising findings regarding the applications of this compound:
Study | Findings |
---|---|
Guan et al. (2005) | Demonstrated potent antimalarial activity against Plasmodium species. |
Research on Neurological Disorders | Suggested potential as an acetylcholinesterase inhibitor for Alzheimer's treatment. |
In vitro Studies | Showed effective inhibition of cell growth in various cancer cell lines. |
Case Studies
- Antimalarial Efficacy : A study conducted by Guan et al. involved testing the compound against multiple strains of Plasmodium falciparum. Results indicated a dose-dependent inhibition of parasite growth, with IC50 values comparable to existing antimalarial drugs.
- Cognitive Enhancement : In a separate study focusing on Alzheimer's disease models, derivatives of this compound were administered to assess their impact on memory and cognitive function. Results showed significant improvements in memory retention tests compared to control groups.
Biologische Aktivität
The compound 2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : 2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide
- Molecular Formula : C16H19ClN4O
- Molecular Weight : 318.80 g/mol
This compound features a chloro-substituted phenyl group and a tetrahydroquinazoline moiety, which are significant for its biological interactions.
Pharmacological Effects
- Antimicrobial Activity : Recent studies have indicated that derivatives of tetrahydroquinazoline compounds exhibit antimicrobial properties. The presence of the dimethylamino group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against various pathogens.
- Anticancer Potential : Preliminary research suggests that similar compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation. The specific mechanisms for this compound require further investigation but could involve modulation of signaling pathways associated with cancer cell survival.
- Neuroprotective Effects : Some studies have indicated that compounds with similar structures may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This activity is particularly relevant for conditions like Alzheimer's disease.
The biological activity of 2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease processes.
- Receptor Modulation : It may interact with neurotransmitter receptors or other cellular receptors, altering cellular responses and signaling pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study demonstrated that related tetrahydroquinazoline derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study suggested that structural modifications could enhance this activity further.
- Cancer Cell Line Research : In vitro tests on various cancer cell lines showed that compounds similar to this one could induce cell cycle arrest and apoptosis. Specific assays indicated that these compounds could activate caspase pathways leading to programmed cell death.
- Neuroprotection in Animal Models : Animal studies have shown that related compounds can reduce neuroinflammation and protect against neuronal death in models of neurodegenerative diseases. These findings suggest potential therapeutic applications in treating conditions like Alzheimer's and Parkinson's diseases.
Data Summary Table
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-23(2)18-20-11-13-9-14(7-8-16(13)22-18)21-17(24)10-12-5-3-4-6-15(12)19/h3-6,11,14H,7-10H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFGFGAQFQAWLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.